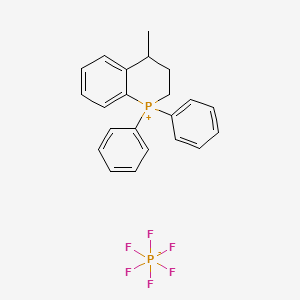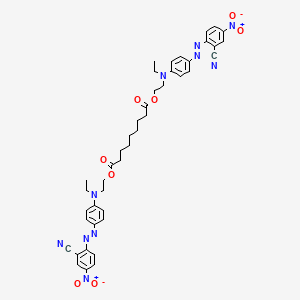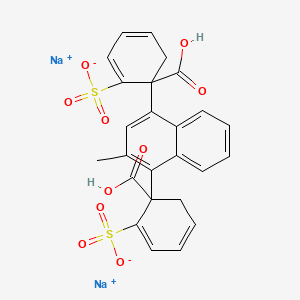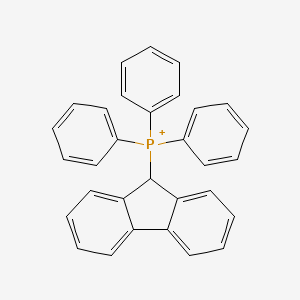
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a pyridine ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a sulfonyl chloride, followed by the introduction of a dimethylamino group. The final step involves the esterification of the carbamic acid with phenol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl (1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, methyl ester
Uniqueness
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various research fields.
Propriétés
Numéro CAS |
112006-94-7 |
|---|---|
Formule moléculaire |
C15H15N3O5S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
phenyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate |
InChI |
InChI=1S/C15H15N3O5S/c1-18(2)14(19)12-9-6-10-16-13(12)24(21,22)17-15(20)23-11-7-4-3-5-8-11/h3-10H,1-2H3,(H,17,20) |
Clé InChI |
NHNQLTZFUJPTCB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
Description physique |
Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




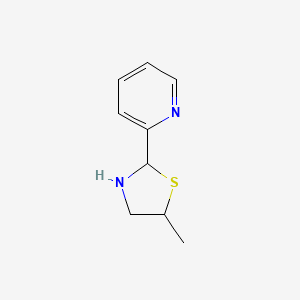
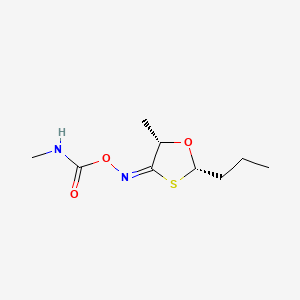



![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
